molecular formula C20H15BrN4O3 B2815506 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 921563-90-8

5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide

Cat. No.: B2815506
CAS No.: 921563-90-8
M. Wt: 439.269
InChI Key: ISWVJCUSTIWVKF-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is a heterocyclic molecule featuring a pyrido[2,3-d]pyrimidin-4-one core substituted with a brominated furan carboxamide moiety. Pyrido-pyrimidinones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, due to their ability to modulate enzymatic pathways (e.g., COX-2, kinases) . The bromine atom at the 5-position of the furan ring may enhance lipophilicity and binding affinity to biological targets, while the carboxamide linker provides structural flexibility for interactions with hydrophobic pockets or hydrogen-bonding regions in proteins.

Properties

IUPAC Name

5-bromo-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O3/c1-11-10-13(5-6-15(11)24-19(26)16-7-8-17(21)28-16)25-12(2)23-18-14(20(25)27)4-3-9-22-18/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWVJCUSTIWVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Coupling Reactions: The furan-2-carboxamide moiety can be introduced via coupling reactions, such as Suzuki-Miyaura coupling, which involves a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrido[2,3-d]pyrimidine moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be relevant in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. For example, in cancer cells, it may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their biological activities, based on the provided evidence:

Compound Class / Example Core Structure Key Substituents Activity Mechanism / Targets Source
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., Compounds 1, 2, 4, 8–10) Benzothieno-pyrimidinone Sulfonamide, thioether, cyclohexyl, nitro groups Anti-inflammatory COX-2, iNOS, ICAM-1 inhibition; ↓PGE2, IL-8
Thieno[2,3-d]pyrimidin-4-one derivatives (e.g., Compounds 4–9) Thieno-pyrimidinone Thiophene, hydrazide, oxazinone, thiazolidinone Anti-breast cancer Not specified (in vitro cytotoxicity)
Furan-supported triazolopyrimidines (e.g., 2-Phenyl-4-methylfuran[2,3-e]-[1,2,4]triazolo[1,5-c]pyrimidines) Furan-triazolopyrimidine Phenyl, methyl groups Antibacterial Inhibition of bacterial growth
Pyrazolo[3,4-d]pyrimidine-chromenone hybrids (e.g., Example 53) Pyrazolo-pyrimidine + chromenone Fluoro, isopropyl, benzamide Anticancer (patent example) Kinase inhibition? (inferred from patent)
Dihydropyridine carboxamides (e.g., AZ331, AZ257) Dihydropyridine Furan, cyano, thioether, methoxy Not specified (structural focus) Hypothesized calcium channel modulation

Key Comparisons

Core Heterocycle and Bioactivity Pyrido-pyrimidinone vs. Benzothieno-pyrimidinone: The target compound’s pyrido[2,3-d]pyrimidin-4-one core differs from benzothieno[3,2-d]pyrimidinones by replacing the benzene-thiophene fusion with a pyridine-pyrimidine system. This alteration may influence electronic properties and binding to inflammatory targets like COX-2. Benzothieno derivatives showed IC50 values in the µM range for COX-2 inhibition , whereas the target’s furan carboxamide substituent could enhance selectivity for kinase or protease targets common in cancer therapy. Thieno-pyrimidinones: Thieno[2,3-d]pyrimidin-4-one derivatives in exhibited anti-breast cancer activity, likely via apoptosis induction . The target’s brominated furan group may improve DNA intercalation or topoisomerase inhibition compared to thiophene-based analogs.

Substituent Effects Bromo-Furan Carboxamide: The bromine atom in the target compound increases steric bulk and electronegativity compared to non-halogenated furans in . For example, furan-triazolopyrimidines (e.g., 5a) showed antibacterial activity with inhibition zones of 18–22 mm against S. typhimurium . The bromine may enhance membrane penetration or target affinity in bacterial or cancer cells. Sulfonamide vs. Carboxamide: Benzothieno-pyrimidinones with sulfonamide groups (e.g., Compound 1) inhibited COX-2 by 65% at 10 µM , while the carboxamide in the target compound may engage in similar hydrogen-bonding interactions but with altered pharmacokinetics (e.g., longer half-life).

Therapeutic Potential Anti-Inflammatory vs. Anticancer: Benzothieno-pyrimidinones primarily target inflammation , whereas thieno-pyrimidinones and pyrazolo-pyrimidines () focus on cancer. Antibacterial Activity: Furan-containing compounds in achieved MIC values of 8–16 µg/mL against E. coli . The target’s bromo-furan group may broaden spectrum activity but requires validation.

Biological Activity

5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H19BrN4O3\text{C}_{19}\text{H}_{19}\text{Br}\text{N}_{4}\text{O}_{3}

The presence of bromine and a pyrido[2,3-d]pyrimidine moiety suggests potential interactions with various biological targets.

Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure often exhibit significant biological activities, including:

  • Kinase Inhibition : Many derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, pyrido[2,3-d]pyrimidines have been reported to target the mammalian STE20-like (MST) kinases, which play crucial roles in the Hippo pathway and autophagy regulation .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria . This is particularly relevant for developing new antibiotics in the face of rising resistance.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Kinase InhibitionMST1 and MST2 (EC50 values ~154 nM and 197 nM)
AntimicrobialBroad spectrum against Staphylococcus aureus
Antitumor PotentialTargets EPH receptor family
TLR AgonismModulation of immune response

Case Studies

  • Antitumor Activity : A study highlighted the efficacy of pyrido[2,3-d]pyrimidines in inhibiting tumor growth by targeting specific kinases associated with cancer cell proliferation. The compound demonstrated significant selectivity against cancer cells compared to normal cells, indicating a promising therapeutic window .
  • Antibacterial Properties : In vitro studies revealed that derivatives similar to 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide exhibited potent activity against several pathogenic bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidine derivatives have provided insights into how modifications can enhance biological activity. For instance, substituents at specific positions on the pyrimidine ring significantly affect kinase selectivity and potency .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Alkyl substitutionEnhanced potency against kinases
HalogenationImproved antibacterial spectrum
Functional group variationAltered selectivity towards TLRs

Q & A

Basic: What are the standard synthetic routes for synthesizing 5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Core formation : Construct the pyrido[2,3-d]pyrimidin-4-one core via cyclization of substituted pyrimidine precursors under acidic or basic conditions .

Functionalization : Introduce the 2-methylphenyl group at the 4-position of the pyrido[2,3-d]pyrimidinone through nucleophilic substitution or palladium-catalyzed coupling .

Bromofuran attachment : React the intermediate phenylamine with 5-bromofuran-2-carbonyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous solvents like DMF or THF .
Critical parameters : Control reaction temperature (often 0–60°C), stoichiometry, and purification (e.g., column chromatography or recrystallization) to achieve >95% purity .

Advanced: How can researchers optimize reaction yields during the coupling of the bromofuran moiety to the phenyl-pyrido[2,3-d]pyrimidinone intermediate?

Answer:
Yield optimization requires a Design of Experiments (DoE) approach:

  • Variables : Solvent polarity (DMF vs. THF), base (Et₃N vs. NaHCO₃), and temperature (25–60°C).
  • Statistical models : Use response surface methodology to identify ideal conditions. For example, DMF at 40°C with Et₃N may maximize yields by enhancing nucleophilicity and reducing side reactions .
  • Validation : Confirm reproducibility via HPLC monitoring (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core methods include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at furan C5, pyrimidinone carbonyl at δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈BrN₃O₃).
  • HPLC : Purity assessment using reverse-phase columns (≥95% purity threshold) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Purity variability : Re-test the compound using orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurities .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays under identical serum concentrations and incubation times).
  • Structural confirmation : Revisit X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereochemical ambiguities .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:
Initial screens should target:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) due to the pyrido[2,3-d]pyrimidinone scaffold’s kinase affinity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:
SAR strategies include:

  • Substituent variation : Synthesize analogs with halogens (Cl/F) at the furan C5 or methyl groups on the pyrimidinone .
  • Binding assays : Compare IC₅₀ values across analogs using surface plasmon resonance (SPR) or thermal shift assays .
  • Computational modeling : Dock compounds into target protein structures (e.g., CDK2 or EGFR kinases) to predict interactions .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage : -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the amide bond .
  • Decomposition signs : Monitor via HPLC for new peaks (e.g., free furan-2-carboxylic acid).
  • Light sensitivity : Store in amber vials due to bromine’s UV susceptibility .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents : Use ≤1% DMSO or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrimidinone’s 4-oxo position .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for controlled release .

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